molecular formula C17H14FN3O2S2 B2880501 N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide CAS No. 392303-41-2

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

Cat. No. B2880501
CAS RN: 392303-41-2
M. Wt: 375.44
InChI Key: VIJLRJGTEJJYGI-UHFFFAOYSA-N
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Description

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide, also known as FBTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. FBTA is a heterocyclic compound that belongs to the class of thiadiazoles and has a molecular formula of C18H15FN4O2S2. In

Scientific Research Applications

Fungicidal Activity

The compound has been reported to exhibit significant fungicidal activity . This is particularly relevant in the agricultural sector, where controlling fungal infections is crucial for crop protection. The 1,3,4-thiadiazole moiety present in the compound is known for its biological activities, including fungicidal properties .

Herbicidal Activity

Another application in the agricultural domain is as a herbicide . The compound’s structure allows it to interfere with the growth of unwanted plants, providing a means to manage weeds effectively .

Anti-HBV Activity

The compound’s potential extends to medical applications, specifically as an agent against Hepatitis B virus (HBV). The presence of the 1,3,4-thiadiazole ring system is associated with anti-HBV properties, which could be harnessed in antiviral drug development .

Antiamoebic Activity

Compounds containing the 1,3,4-thiadiazole structure have shown antiamoebic activity , suggesting that this compound could be used in the treatment of amoebiasis, an infection caused by amoebae .

KARI Inhibition

The compound has been identified as an inhibitor of ketol-acid reductoisomerase (KARI), an enzyme involved in the biosynthesis of branched-chain amino acids. Inhibiting KARI can lead to the development of new herbicides and antibiotics .

Antimicrobial Activity

Lastly, the compound’s antimicrobial activity makes it a candidate for developing new antimicrobial agents. The 1,3,4-thiadiazole core is known to contribute to this property, which could be beneficial in treating various bacterial infections .

properties

IUPAC Name

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S2/c1-23-14-8-3-2-7-13(14)15(22)19-16-20-21-17(25-16)24-10-11-5-4-6-12(18)9-11/h2-9H,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJLRJGTEJJYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

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